molecular formula C14H23N3O2 B2775695 tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 333985-83-4

tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B2775695
CAS No.: 333985-83-4
M. Wt: 265.357
InChI Key: MFOKKJTYDPPBKA-UHFFFAOYSA-N
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Description

tert-Butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a pyrazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with tert-butyl piperidine-1-carboxylate and 1H-pyrazole.

    Reaction Steps:

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods:

  • Industrial synthesis may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the pyrazole moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a building block in combinatorial chemistry for drug discovery.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
  • May serve as a scaffold for the development of new drugs.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.
  • Employed in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole moiety is known for its ability to interact with various biological targets, which can influence the compound’s pharmacological properties.

Comparison with Similar Compounds

  • tert-Butyl 4-((1H-imidazol-1-yl)methyl)piperidine-1-carboxylate
  • tert-Butyl 4-((1H-triazol-1-yl)methyl)piperidine-1-carboxylate
  • tert-Butyl 4-((1H-tetrazol-1-yl)methyl)piperidine-1-carboxylate

Comparison:

  • tert-Butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole, triazole, and tetrazole derivatives.
  • The pyrazole ring can engage in different types of interactions with biological targets, potentially leading to unique pharmacological profiles.
  • The synthesis and reactivity of the pyrazole derivative may differ from those of its imidazole, triazole, and tetrazole counterparts, offering diverse opportunities for chemical modifications and applications.

Properties

IUPAC Name

tert-butyl 4-(pyrazol-1-ylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOKKJTYDPPBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

By a similar manner to Reference Example 29, 1-tert-butoxycarbonyl-piperidin-4-methanol (1.08 g, 5.0 mmol) was reacted with pyrazole (1.02 g, 1.5 mmol) to give the titled compound as pale yellow oily substance (980 mg, 74%).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the pyrazole (200 mg, 3.0 mmol) in DMF (20.0 ml) under nitrogen atmosphere was added sodium hydride (120 mg, 3.3 mmol) and the solution stirred for 5 min. After bubbling ceased, the title compound from Step A (400 mg, 3.0 mmol) in 5.0 mL of DMF was added to the solution. The mixture was placed in a microwave reaction vessel and nitrogen was blown into it before closing.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of pyrazole (68 mgs) in anhydrous dimethylformamide was added sodium hydride (44 mgs). The reaction mixture was stirred at 50° C. for 25 minutes. 4-Bromomethyl-piperidine-1-carboxylic acid tert-butyl ester (280 mgs) in anhydrous dimethylformamide was added. The reaction mixture was stirred at 70° C. under argon for 2.5 hours. The reaction mixture was quenched with water (1 ml) and the solvents were removed in vacuo. The crude residue was partitioned between dichloromethane and water, dried (MgSO4) and the solvents removed in vacuo to give a crude product. This was purified using flash chromatography to yield 4-Pyrazol-1-ylmethyl-piperidine-1-carboxylic acid tert-butyl ester (148 mg).
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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